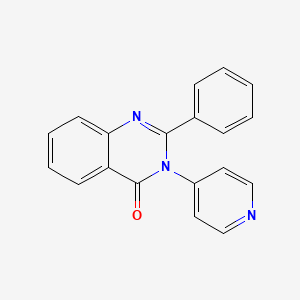
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as CFMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFMPU is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mecanismo De Acción
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine to its binding sites. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea acts as a selective antagonist of the NMDA receptor by binding to its ion channel pore and preventing the influx of calcium ions into the postsynaptic neuron. This leads to the modulation of glutamate neurotransmission and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission and downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes. In animal studies, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive deficits in models of schizophrenia and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One potential direction is the development of more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another potential direction is the investigation of the potential role of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea in modulating synaptic plasticity and learning and memory processes in the brain. Additionally, the development of more efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea could facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with N-methylpiperidine-4-carboxylic acid, followed by the addition of carbonyldiimidazole and urea. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The selective antagonism of the NMDA receptor by N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission, which is dysregulated in these disorders.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-18-6-4-9(5-7-18)16-13(19)17-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFUADOPACJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)



![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)

![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)

![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)



